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molecular formula C18H18O4 B8367698 3-[4-(2,2-Diacetylethenyl)benzylidene]-2,4-pentanedione

3-[4-(2,2-Diacetylethenyl)benzylidene]-2,4-pentanedione

Cat. No. B8367698
M. Wt: 298.3 g/mol
InChI Key: GCFLTOLIWWOBOI-UHFFFAOYSA-N
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Patent
US05288750

Procedure details

To a mixture containing 1.34 g of 1,4-benzenedicarboxaldehyde and 2.1 g of 2,4-pentanedione in 20ml of 2-propanol was gradually added 3.0 g of thionyl chloride with stirring and cooling below 20° C. The mixture was stirred over night at room temperature, filtered and washed with 2-propanol. Yield 1.1 g (55%).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=O)[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[CH3:11][C:12](=[O:17])[CH2:13][C:14](=[O:16])[CH3:15].S(Cl)(Cl)=O>CC(O)C>[C:14]([C:13]([C:12](=[O:17])[CH3:11])=[CH:9][C:1]1[CH:2]=[CH:3][C:4]([CH:7]=[C:13]([C:12](=[O:17])[CH3:11])[C:14](=[O:16])[CH3:15])=[CH:5][CH:6]=1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C=O
Name
Quantity
2.1 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling below 20° C
STIRRING
Type
STIRRING
Details
The mixture was stirred over night at room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 2-propanol

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C(=CC1=CC=C(C=C1)C=C(C(C)=O)C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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